4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide
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Overview
Description
ARN24139 is a novel compound known for its potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound has shown promising antiproliferative activity, making it a potential candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
ARN24139 is synthesized through a series of chemical reactions involving the combination of key pharmacophoric elements from etoposide and merbarone, two well-known topoisomerase II inhibitors . The synthetic route involves:
Formation of the core structure: The initial step involves the formation of a hybrid molecular scaffold that merges elements from etoposide and merbarone.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and pharmacokinetic profile.
Purification: The final compound is purified using chromatographic techniques to obtain ARN24139 in its pure form.
Industrial Production Methods
The industrial production of ARN24139 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of high-throughput reactors and advanced purification techniques .
Chemical Reactions Analysis
ARN24139 undergoes several types of chemical reactions, including:
Oxidation: ARN24139 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ARN24139, each with distinct biological activities .
Scientific Research Applications
ARN24139 has a wide range of scientific research applications, including:
Mechanism of Action
ARN24139 exerts its effects by inhibiting topoisomerase II, an enzyme responsible for modifying the topology of DNA during replication and transcription. The compound acts as a topoisomerase II poison, trapping the enzyme-DNA cleavage complex and leading to the accumulation of double-strand breaks. This ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
ARN24139 is compared with other topoisomerase II inhibitors such as etoposide, doxorubicin, mitoxantrone, salvicine, and teniposide . While these compounds share a similar mechanism of action, ARN24139 is unique due to its hybrid molecular scaffold that combines elements from etoposide and merbarone. This unique structure enhances its inhibitory activity and pharmacokinetic profile, making it a promising candidate for further development .
List of Similar Compounds
- Etoposide
- Doxorubicin
- Mitoxantrone
- Salvicine
- Teniposide
Properties
IUPAC Name |
4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O4S/c25-24(26,27)34-18-13-7-8-15(14-18)28-20(31)19-21(32)29(16-9-3-1-4-10-16)23(35)30(22(19)33)17-11-5-2-6-12-17/h1-14,19H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUIWLWLIJXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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